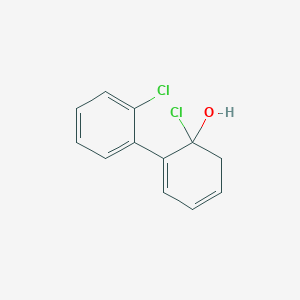
1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol is an organic compound with a unique structure that includes a cyclohexadienol ring substituted with chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol typically involves the chlorination of cyclohexa-2,4-dien-1-ol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexadienol derivatives.
Scientific Research Applications
1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and the cyclohexadienol ring play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(2-chlorophenyl)cyclohexanol
- 2-Chloro-1-(2-chlorophenyl)cyclohexanol
- 1,2-Dichlorocyclohexanol
Comparison
1-Chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol is unique due to its specific substitution pattern and the presence of a cyclohexadienol ring. This structure imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61930-33-4 |
|---|---|
Molecular Formula |
C12H10Cl2O |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
1-chloro-2-(2-chlorophenyl)cyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C12H10Cl2O/c13-11-7-2-1-5-9(11)10-6-3-4-8-12(10,14)15/h1-7,15H,8H2 |
InChI Key |
YJWWDTMKJUNEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=C(C1(O)Cl)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















